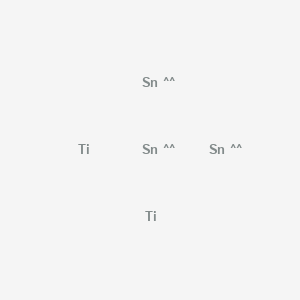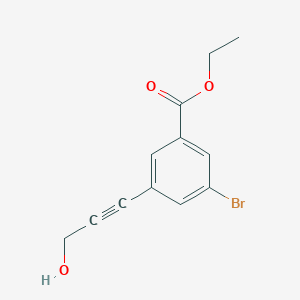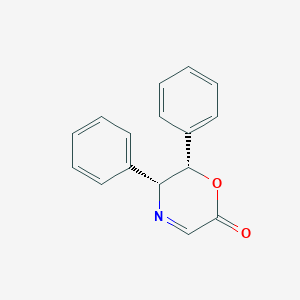
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine is a heterocyclic organic compound with a unique structure characterized by a tetrahydropyrazine ring substituted with two methylidene groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to facilitate the formation of the tetrahydropyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated tetrahydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as hydroxyl, alkyl, and halogen groups .
科学研究应用
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydropyrazine: A structurally similar compound with different substituents.
1,2,3,4-Tetrahydropyridine: Another heterocyclic compound with a similar ring structure but different nitrogen positioning.
2,3,4,5-Tetrahydropyridine: A related compound with variations in the ring structure and substituents.
Uniqueness
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
189701-25-5 |
|---|---|
分子式 |
C6H8N2 |
分子量 |
108.14 g/mol |
IUPAC 名称 |
2,3-dimethylidene-1,4-dihydropyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4,7-8H,1-2H2 |
InChI 键 |
ZAVMNRWZPRXJOH-UHFFFAOYSA-N |
规范 SMILES |
C=C1C(=C)NC=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)

![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)


